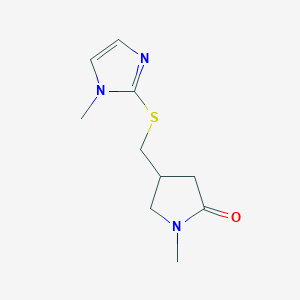
1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidin-2-one ring, a methyl group, and a thioether linkage to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method includes the reaction of 1-methyl-1H-imidazole with an appropriate halogenating agent to introduce a halide group, followed by nucleophilic substitution with a thiol-containing compound to form the thioether linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions may target the imidazole ring or the pyrrolidin-2-one ring, depending on the specific reagents used.
Substitution: Nucleophilic substitution reactions are common, particularly involving the thioether group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophiles such as thiols or amines, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the imidazole or pyrrolidin-2-one rings.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: The compound may be explored for its therapeutic potential, including its use as a precursor for drug development.
Industry: It can be utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-methyl-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, thereby influencing their activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-imidazole
4-Methylpyrrolidin-2-one
Thioether derivatives of imidazoles
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in both research and industry.
Would you like more detailed information on any specific section?
Propriétés
IUPAC Name |
1-methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-12-4-3-11-10(12)15-7-8-5-9(14)13(2)6-8/h3-4,8H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQAJFYWXAHFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














